Product packaging for Cyclooctane-1,3-dione(Cat. No.:CAS No. 935-29-5)

Cyclooctane-1,3-dione

Cat. No.: B1353642
CAS No.: 935-29-5
M. Wt: 140.18 g/mol
InChI Key: OOOLFZKAFMJAJK-UHFFFAOYSA-N
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Description

Cyclooctane-1,3-dione is a medium-ring cyclic dione that serves as a valuable and versatile building block in organic synthesis and medicinal chemistry research. Compounds in this class, such as 1,3-cyclohexanedione and 1,3-cycloheptanedione, are frequently employed in the synthesis of complex molecular frameworks, including natural products and prostaglandin analogs . Its structure features two carbonyl groups separated by a methylene group, making it an effective precursor for constructing fused-ring systems via annulation reactions and a substrate for the formation of heterocycles. Researchers utilize this diketone in condensation reactions, such as the Knoevenagel condensation, to form carbon-carbon bonds, and it can also act as a ligand in coordination chemistry . The eight-membered ring of this compound presents interesting conformational dynamics and steric considerations for studying ring strain and stability in medium-sized cycloalkanes. This product is intended for Research Use Only and is not suitable for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle this material with appropriate precautions in a laboratory setting. Specific physical and chemical property data for this compound (e.g., Melting Point, Boiling Point) were not available in the searched sources.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B1353642 Cyclooctane-1,3-dione CAS No. 935-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclooctane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7-4-2-1-3-5-8(10)6-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOLFZKAFMJAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)CC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454151
Record name Cyclooctane-1,3-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935-29-5
Record name 1,3-Cyclooctanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclooctane-1,3-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Cyclooctane 1,3 Dione and Its Derivatives

Direct Synthesis Approaches to Cyclooctane-1,3-dione

Direct synthesis methods aim to produce the target this compound molecule through efficient and scalable reaction sequences.

A significant breakthrough in the synthesis of cyclic 1,3-diones was the application of the Wacker-Tsuji oxidation. nih.gov This method represents the first successful use of the Wacker oxidation for the direct synthesis of a cyclic 1,3-dione. nih.govnih.gov The process involves the palladium-catalyzed oxidation of an α,β-unsaturated ketone precursor, specifically cyclooct-2-en-1-one, to yield this compound. nih.gov The lab-scale version of this reaction, often called the Wacker-Tsuji oxidation, is a powerful tool for converting terminal olefins into methyl ketones. organic-chemistry.orglibretexts.org In this specific application, the palladium(II) catalyst, in the presence of a co-oxidant, facilitates the oxidation of the enone to the desired dione (B5365651). nih.govorganic-chemistry.org

Researchers identified that Wacker-Tsuji oxidation conditions could successfully convert the enone precursor to this compound in a single step, which was a notable improvement over other potential methods like epoxidation followed by palladium-catalyzed rearrangement. nih.gov The reaction conditions were optimized to achieve a good yield for this key final step. nih.gov

Table 1: Isolated Yields of this compound via Wacker-Tsuji Oxidation
Catalyst Loading (mol%)Co-oxidantTemperature (°C)Isolated Yield (%)Reference
10TBHP5547 nih.gov

The synthetic sequence begins with the α-bromination of cyclooctanone, which proceeds in excellent yield (90%). nih.gov Direct dehydrobromination attempts proved ineffective, necessitating a two-step protection/deprotection of the ketone. The resulting α,β-unsaturated enone is then subjected to the Wacker-Tsuji oxidation to afford the final product, this compound. nih.gov This robust method allows for the generation of gram-scale quantities of the target dione. nih.gov

Table 2: Five-Step Synthesis of this compound from Cyclooctanone
StepReactionProductYield (%)Reference
1α-Bromination2-Bromocyclooctanone90 nih.gov
2Ketal ProtectionProtected Bromoketone95 nih.gov
3EliminationProtected Enone92 nih.gov
4DeprotectionCyclooct-2-en-1-one95 nih.gov
5Wacker-Tsuji OxidationThis compound47 nih.gov

Ring expansion strategies offer another pathway to cyclic ketones. One notable approach is inspired by the synthesis of 1,3-cycloheptanedione, which utilizes a [2+2] cycloaddition between a silyl (B83357) enol ether and dichloroacetyl chloride, followed by a reductive ring expansion. nih.govresearchgate.net An attempt was made to adapt this methodology for the preparation of this compound, starting from 1-trimethylsilyloxycyclohexene. nih.gov However, this route was ultimately abandoned due to difficulties in achieving significant coupling between the silyl enol ether and dichloroacetyl chloride. nih.gov While not successful for this specific target, the strategy remains a viable method for accessing other cyclic dione systems. researchgate.net

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound allows for the creation of more complex molecular architectures, such as spirocyclic compounds.

The Corey-Chaykovsky reaction, which involves the addition of a sulfur ylide to a ketone or aldehyde, is a well-established method for synthesizing epoxides. wikipedia.orgnrochemistry.com In the context of cyclooctanediones, this reaction has been investigated as a means to produce novel spirocyclic bis(oxiranes). However, when this compound was subjected to Corey-Chaykovsky reaction conditions with a sulfur ylide, it did not yield the expected bis(oxirane) product. This outcome is attributed to the propensity of the 1,3-dione to form a stable enolate under the basic reaction conditions, which prevents the desired nucleophilic attack of the ylide.

A powerful method for constructing cyclic 1,3-dione scaffolds is the consecutive Michael-Claisen process. organic-chemistry.orgresearchgate.net This reaction sequence has been successfully developed for the synthesis of cyclohexane-1,3-dione derivatives from acetone (B3395972) and α,β-unsaturated esters. organic-chemistry.orggoogle.com The process involves a regioselective Michael addition followed by a Claisen cyclization. organic-chemistry.org Despite its utility in forming six-membered ring systems, there are no reports in the reviewed literature of this methodology being applied to the synthesis of this compound or its derivatives. The challenges associated with forming medium-sized rings likely complicate the application of this strategy to an eight-membered system.

Photochemical Cycloaddition Strategies Involving Cyclic Diketones

Photochemical cycloadditions offer a powerful method for constructing complex cyclic systems, including diketone frameworks. These reactions are initiated by the absorption of light, which excites a molecule to a higher electronic state, enabling cycloaddition pathways that are often inaccessible under thermal conditions. For cyclic diketones, these reactions can proceed through various mechanisms, such as [2+2], [4+2], or even [4+4] cycloadditions, depending on the structure of the reactants. nih.govnih.gov

The De Mayo reaction, a well-known photochemical process, involves the photo-induced enolization of a 1,3-dione, followed by a [2+2] cycloaddition with an alkene. The resulting cyclobutane (B1203170) ring can then undergo a retro-aldol reaction to yield a 1,5-dicarbonyl compound, effectively expanding the ring system. This strategy provides a versatile route to larger cyclic diketones.

Another approach involves the photocycloaddition of α-diketones with alkenes or alkynes. nih.gov These reactions can lead to the formation of spirooxetanes through a [2+2] cycloaddition, which can be subsequently transformed. nih.gov Depending on the specific α-diketone and reaction partner, [4+2] cycloadditions can also occur, where the diketone acts as a 4π component. nih.gov The diversity of these photochemical pathways allows for the construction of various cyclic adducts that can serve as precursors to complex molecular architectures. nih.gov

Reaction TypeDescriptionPotential Application
De Mayo Reaction Photo-induced [2+2] cycloaddition of an enolized β-diketone with an alkene, followed by ring-opening.Synthesis of 1,5-diketones and ring expansion.
[2+2] Cycloaddition Photochemical reaction between a carbonyl group of a diketone and an alkene to form a four-membered oxetane (B1205548) ring. rsc.orgAccess to spirocyclic intermediates. nih.gov
[4+2] Cycloaddition The diketone acts as a 4π system in a cycloaddition with a 2π system (alkene), forming a six-membered ring. nih.govConstruction of bicyclic systems containing a diketone moiety.

Preparation of Substituted Cyclooctane-1,3-diones

The synthesis of substituted cyclooctane-1,3-diones often adapts methodologies developed for other ring sizes, such as the widely studied cyclohexane-1,3-diones. google.comtandfonline.com A common and effective strategy is the Michael-Claisen condensation. This sequence involves the Michael addition of a nucleophile (often from a ketone) to an α,β-unsaturated ester, followed by an intramolecular Claisen condensation to form the cyclic dione. google.com

For instance, a regio-selective Michael-Claisen process has been developed for synthesizing substituted cyclohexane-1,3-diones starting from acetone or substituted acetones and α,β-unsaturated esters. google.comorganic-chemistry.org This method demonstrates high regioselectivity in the initial Michael addition, which is crucial for controlling the final substitution pattern. organic-chemistry.org Adapting this strategy to cyclooctane (B165968) systems would likely involve the use of a suitably functionalized eight-carbon chain precursor that can undergo intramolecular cyclization.

Key steps in a potential Michael-Claisen approach for substituted cyclooctane-1,3-diones would include:

Enolate Formation: Generation of an enolate from a ketone precursor.

Michael Addition: Nucleophilic attack of the enolate on an appropriate α,β-unsaturated ester.

Claisen Condensation: Intramolecular cyclization of the resulting δ-keto-ester to form the β-dicarbonyl system within the eight-membered ring. google.com

This approach allows for the introduction of substituents at various positions on the cyclooctane ring, depending on the choice of the starting ketone and the unsaturated ester. google.com

Stereoselective Synthesis of this compound Scaffolds and Analogs

Achieving stereocontrol in the synthesis of medium-sized rings like cyclooctane is a significant challenge due to the high number of accessible conformations. Stereoselective synthesis of this compound scaffolds often relies on substrate-controlled or reagent-controlled strategies to direct the formation of specific stereoisomers.

One approach to building stereochemically defined cyclic frameworks is through intramolecular reactions where the stereochemistry of the starting material dictates the outcome. For example, the intramolecular Nicholas reaction has been successfully employed for the stereoselective synthesis of strained cyclooctynes. mdpi.com This reaction involves the stabilization of a propargylic cation by a dicobalt hexacarbonyl complex, allowing for a controlled intramolecular cyclization. mdpi.com By starting with a chiral, enantiomerically pure precursor such as (1R,3S)-camphoric acid, it is possible to construct the cyclooctane ring with a high degree of stereocontrol. mdpi.com While this specific example leads to a cyclooctyne (B158145), the principle of using a chiral scaffold to direct the formation of the eight-membered ring is a translatable strategy for the synthesis of chiral this compound analogs.

Potential strategies for stereoselective synthesis include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, like camphoric acid, to introduce stereocenters that guide the cyclization. mdpi.com

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions during the construction of the ring.

Substrate-Controlled Cyclization: Designing a linear precursor with pre-existing stereocenters that favor the formation of one diastereomer of the cyclic product over others.

Large-Scale Synthesis Protocols for this compound

The synthesis begins with the inexpensive starting material, cyclooctanone. The process is designed with robust reactions and requires only two chromatographic purification steps, making it suitable for larger scales. nih.gov The key final step is the application of a Wacker-Tsuji oxidation to form the cyclic 1,3-dione from an enone precursor, a novel application for this type of transformation. nih.govnih.gov

The five-step synthesis is summarized below:

StepReactionReagentsYield
1 α-BrominationBr₂, HCl, EtOH90%
2 Ketal FormationEthylene glycol, p-TsOH, Toluene98%
3 Dehydrobromination1,8-Diazabicycloundec-7-ene (DBU)98%
4 Deprotection (Trans-ketalization)PPTS, Acetone, H₂O89%
5 Wacker-Tsuji OxidationPdCl₂, O₂ (1 atm), DMF, H₂O36%

This synthetic route provides a practical and efficient method for producing significant quantities of this compound, thereby enabling further research and application of its derivatives. nih.gov

Reactivity and Reaction Mechanisms of Cyclooctane 1,3 Dione and Its Derivatives

General Reactivity Patterns of Cyclic 1,3-Diketones

Cyclic 1,3-diketones, such as cyclooctane-1,3-dione, are a class of organic compounds characterized by the presence of two carbonyl groups separated by a single carbon atom within a ring structure. This arrangement confers unique chemical properties and reactivity. A key feature is the acidity of the α-hydrogens located on the carbon between the two carbonyl groups. The presence of two electron-withdrawing carbonyl groups significantly increases the acidity of these protons, facilitating their removal to form a stabilized enolate ion. fiveable.me This enolate is stabilized by resonance, delocalizing the negative charge over the two oxygen atoms and the central carbon atom.

The formation of this stable enolate is central to the reactivity of 1,3-diketones. fiveable.me They are valuable intermediates in a variety of synthetic transformations, including:

Alkylation and Acylation: The nucleophilic enolate readily reacts with electrophiles like alkyl halides and acyl chlorides at the central carbon atom.

Condensation Reactions: Cyclic 1,3-diketones are excellent substrates for reactions such as the Claisen condensation, Knoevenagel condensation, and Michael addition.

Heterocycle Synthesis: Their high reactivity makes them versatile starting materials for the synthesis of a wide range of heterocyclic compounds. researchgate.net

The reactivity and versatility of 1,3-diketones make them important building blocks in organic synthesis for creating complex molecules, including natural products. fiveable.me

Transannular Reactions in Cyclooctane (B165968) Systems

Cyclooctane and its derivatives are notable for their tendency to undergo transannular reactions. nih.gov This reactivity stems from the unique conformational properties of medium-sized rings (8-11 membered). In many conformations of cyclooctane, atoms on opposite sides of the ring are brought into close spatial proximity. youtube.com This proximity can lead to "transannular strain," a form of steric strain resulting from non-bonded interactions across the ring. youtube.com

However, this proximity also allows for bond formation between non-adjacent atoms, leading to transannular reactions. These reactions are a key chemical feature of cyclooctane systems and provide pathways to complex bicyclic and polycyclic structures. nih.govuni-due.de For instance, the treatment of cyclooctane-1,5-dione with various diamines results in transannular cyclization to afford substituted diazatricycloalkanes. rsc.org Although this involves a 1,5-dione, the principle demonstrates the inherent predisposition of the cyclooctane ring to facilitate reactions across its diameter. Such reactions often proceed because they can relieve the ring's conformational strain, providing a thermodynamic driving force. acs.org

Reactions with Sulfur Ylides Leading to Oxirane Formation

This compound, like other carbonyl compounds, can react with sulfur ylides to form oxiranes (epoxides). This transformation is famously known as the Corey-Chaykovsky reaction. Sulfur ylides are zwitterionic species with a nucleophilic carbon adjacent to a positively charged sulfur atom. baranlab.org In this reaction, the nucleophilic carbon of the ylide attacks one of the carbonyl carbons of the diketone. This is followed by an intramolecular nucleophilic substitution, where the resulting oxygen anion displaces the sulfur group to form the three-membered oxirane ring. mdpi.com

The reaction of cyclooctanediones with sulfur ylides has been utilized to synthesize novel spirocyclic bis(oxiranes). nih.gov Specifically, the Corey-Chaykovsky reaction on this compound can yield 1,5-dioxadispiro[2.0.2.6]dodecane. This reaction demonstrates the utility of sulfur ylides in converting the dicarbonyl functionality of this compound into two spiro-fused epoxide rings, creating stereochemically rich and reactive polycyclic molecules.

Nucleophilic Ring Opening Reactions of Cyclooctane-Derived Bis(oxiranes)

The bis(oxiranes) synthesized from this compound are valuable intermediates for further functionalization, particularly through nucleophilic ring-opening reactions. nih.govresearchgate.net The reactivity of these bis(oxiranes) is profoundly influenced by the relative stereochemistry (diastereomers) of the two epoxide rings. nih.gov

In studies using sodium azide (B81097) (NaN₃) as a nucleophile, the reaction pathway is dictated by the reciprocal orientation of the oxirane oxygen atoms. nih.govresearchgate.net

Cis-oriented Bis(oxiranes): Diastereomers with cis-oriented oxygen atoms undergo independent ring-opening of each oxirane moiety. This results in the formation of the corresponding diazidodiols, where two azide groups and two hydroxyl groups are added to the cyclooctane core. nih.gov

Trans-oriented Bis(oxiranes): In contrast, diastereomers with trans-oriented oxygen atoms exhibit a different reactivity profile. The ring-opening of the first oxirane is followed by a domino-like reaction. This involves an intramolecular nucleophilic attack by the newly formed alkoxide on the second oxirane ring, leading to the formation of a new six-membered oxygen-containing ring and yielding an oxabicyclo[3.3.1]nonane core. nih.gov

This diastereomer-dependent reactivity provides a powerful method for the stereoselective synthesis of complex polyfunctional compounds based on either a cyclooctane or an oxabicyclononane framework. nih.gov

Table 1: Reactivity of Cyclooctane-Derived Bis(oxirane) Diastereomers with Sodium Azide nih.gov
Bis(oxirane) StereochemistryReaction TypeMajor ProductStructural Core
cis-OrientationIndependent Ring OpeningDiazidodiolCyclooctane
trans-OrientationDomino Reaction (Intramolecular Attack)Azidoalcohol with Bridged EtherOxabicyclo[3.3.1]nonane

Photochemical Transformations Involving this compound

The photochemical reaction of cyclic 1,3-diketones with buckminsterfullerene (B74262) (C60) presents an interesting case of reactivity. While a De Mayo-type reaction—involving the enol form of the 1,3-diketone undergoing a [2+2] photocycloaddition followed by ring opening—might be expected, the reaction proceeds through a different pathway. acs.org

Irradiation of cyclic 1,3-diones with C60 leads to the formation of fused furanylfullerenes. The proposed mechanism involves an initial [2+2] photocycloaddition between the enol of the diketone and the fullerene. However, instead of the subsequent ring-opening characteristic of the De Mayo reaction, the cyclobutanol (B46151) intermediate undergoes oxidation. This oxidation can occur via two routes:

Intermolecular Oxidation: Reaction with singlet oxygen (¹O₂) can lead to one type of furanylfullerene adduct. acs.org

Intramolecular Oxidation: The triplet excited state of the fullerene moiety within the intermediate can abstract a hydrogen atom from the adducted group, leading to a different, chiral furanylfullerene product. acs.org

This reaction highlights a unique photochemical behavior where the fullerene's own excited state can participate in the subsequent transformation of the initial adduct. acs.org

Cyclooctane systems are known to undergo photochemical isomerizations. For example, (Z)-cyclooctene can be photoisomerized to its higher-energy (E)-isomer. rsc.org This demonstrates the capacity of the flexible eight-membered ring to accommodate the geometric constraints of a trans double bond upon photoexcitation. Similarly, (Z,Z)-cycloocta-1,3-diene can be photoisomerized. rsc.orgresearchgate.net

For this compound itself, photoexcitation can be expected to lead to several potential transformations characteristic of 1,3-diketones and cyclic systems. One of the fundamental photochemical reactions of ketones is Norrish Type I cleavage, which would involve the cleavage of one of the C-C bonds adjacent to a carbonyl group, forming a diradical intermediate that could undergo various subsequent reactions, including rearrangement or fragmentation. Furthermore, like other 1,3-diketones, it can undergo photoenolization, where UV irradiation promotes the formation of a reactive enol tautomer. While specific studies on the photoisomerization of this compound are not detailed, the known photochemical behavior of its constituent functionalities and ring system suggests a rich and complex photochemistry involving competing isomerization and rearrangement pathways.

Enolate Chemistry and Transformations Under Basic Conditions

The reactivity of this compound under basic conditions is dominated by the chemistry of its enolate. The presence of two carbonyl groups significantly increases the acidity of the methylene (B1212753) protons at the C2 position (the carbon atom situated between the two carbonyls). This enhanced acidity facilitates the deprotonation by a base to form a resonance-stabilized enolate anion. In this enolate, the negative charge is delocalized over the two oxygen atoms and the C2 carbon, making it a soft nucleophile. masterorganicchemistry.com

This propensity for enolate formation is a defining characteristic of 1,3-diones and dictates their reaction pathways. While the enolate can, in principle, react with electrophiles at either the carbon or oxygen atoms (a property known as ambident nucleophilicity), reactions with most electrophiles, such as alkyl halides, occur predominantly at the C2 carbon. libretexts.org

A clear illustration of the inherent tendency of this compound to form an enolate is observed in its reaction with sulfur ylides, such as in an attempted Corey-Chaykovsky reaction. The reaction of this compound with a sulfur ylide did not yield the expected bis(oxirane). nih.gov This outcome is attributed to the basic nature of the ylide, which preferentially acts as a base rather than a nucleophile, abstracting a proton from the C2 position to form the stable enolate. This effectively halts the desired epoxidation reaction. nih.gov

Table 1: Attempted Corey-Chaykovsky Reaction of this compound

Reactant Reagent Conditions Expected Product Observed Outcome Reference
This compound Sulfur Ylide Basic Bis(oxirane) No reaction; enolate formation nih.gov

This behavior contrasts with that of related diketones where the C2 position is blocked, for instance by a spirocyclopropane moiety, which successfully undergo the Corey-Chaykovsky reaction to form bis(oxiranes). nih.gov The facile formation of the enolate makes this compound a prime candidate for reactions that capitalize on this intermediate, such as alkylation and condensation reactions, which are well-documented for other cyclic 1,3-diones like cyclohexane-1,3-dione. semanticscholar.orgscirp.org

Further Functionalization Strategies for the this compound Core

This compound serves as a critical precursor for the synthesis of complex and functionally important molecules, most notably difluorinated cyclooctynes (DIFO) that are used in bioorthogonal chemistry. nih.gov The functionalization of the this compound core is central to creating these advanced reagents, which are employed in copper-free click chemistry for applications like in vivo imaging and the formation of hydrogels for cell encapsulation. nih.gov

The synthetic pathway from this compound to DIFO reagents involves a series of transformations that functionalize the dione (B5365651) core. This multi-step process highlights the strategic importance of the dione as a molecular scaffold. The key steps, starting from the dione, typically involve:

Formation of a vinyl triflate: The enolate of the dione is reacted with a triflating agent to convert one of the ketone groups into a vinyl triflate.

Introduction of fluorine atoms: The remaining ketone is then subjected to fluorinating agents to install the geminal difluoro group.

Formation of the cyclooctyne (B158145): Subsequent steps involve the generation of the strained triple bond within the eight-membered ring, a key feature for its high reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. nih.gov

This conversion of a relatively simple cyclic dione into a highly functionalized and reactive cyclooctyne demonstrates a key functionalization strategy. The dione's structure provides the necessary framework and reactive sites—the two carbonyl groups and the acidic C2 protons—that allow for a stepwise and controlled introduction of new functional groups (triflate, fluorine atoms) and unsaturation (the alkyne). The synthesis of this compound on a large scale has been a significant development, expanding the accessibility of these important DIFO reagents for biological applications. nih.gov

Spectroscopic and Structural Elucidation of Cyclooctane 1,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Cyclooctane-1,3-dione, ¹H and ¹³C NMR, along with advanced techniques like COSY, provide a complete picture of its atomic connectivity and chemical environment. The compound exists in a tautomeric equilibrium between the diketo and enol forms, with the enol form often being significant in solution, which is reflected in the NMR spectra. The data presented is based on the characterization reported in the synthesis of this compound chemicalbook.com.

The proton NMR (¹H NMR) spectrum of this compound provides information on the number of different types of protons and their neighboring environments. In its diketo form, the spectrum is expected to show complex multiplets for the methylene (B1212753) protons of the eight-membered ring. The protons on the carbon alpha to the two carbonyl groups (C2) would appear as a distinct signal, likely a singlet or a triplet depending on the solvent and concentration, in the range of 3.0-4.0 ppm. The other methylene protons (C4, C5, C6, C7, C8) would resonate further upfield, typically between 1.5 and 2.8 ppm.

The presence of the enol tautomer introduces characteristic signals. A vinyl proton signal would appear downfield, and a broad signal for the enolic hydroxyl proton would also be observed, often at a very high chemical shift (δ > 10 ppm). The integration of these signals relative to the diketo signals allows for the quantification of the tautomeric equilibrium.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on typical values for cyclic β-diketones and data from analogous compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
CH₂ (C2, keto) ~3.5 s
CH (C2, enol) ~5.5 s
CH₂ (C4, C8) ~2.5 m
CH₂ (C5, C6, C7) 1.5 - 2.0 m
OH (enol) >10 br s

The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by showing the number of unique carbon environments. For the diketo form of this compound, the carbonyl carbons (C1, C3) are the most deshielded, appearing at the downfield end of the spectrum, typically in the range of 200-210 ppm libretexts.orglibretexts.org. The alpha-methylene carbon (C2) would resonate around 50-60 ppm, while the remaining aliphatic carbons would appear further upfield between 20-40 ppm.

For the enol tautomer, the spectrum would show signals for a carbonyl carbon (C=O), an enolic carbon double-bonded to another carbon (C=C-OH), and the other vinyl carbon (C=C-OH), typically in the range of 180-195 ppm and 90-110 ppm, respectively. The presence of both sets of signals confirms the keto-enol tautomerism.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on typical values for cyclic β-diketones and data from analogous compounds.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (C1, C3, keto) 200 - 210
CH₂ (C2, keto) 50 - 60
CH₂ (aliphatic) 20 - 40
C=O (enol) 190 - 200
C-OH (enol) 180 - 190
=CH (enol) 95 - 105

Two-dimensional (2D) NMR techniques are invaluable for making unambiguous assignments of complex spectra. Correlation SpectroscopY (COSY) is a homonuclear technique that reveals proton-proton (¹H-¹H) coupling interactions. A COSY spectrum of this compound would show cross-peaks between the signals of adjacent methylene groups, allowing for the mapping of the spin systems within the cyclooctane (B165968) ring chemicalbook.com. For example, the protons at C4 would show a correlation to the protons at C5, which in turn would correlate with the protons at C6, and so on. This helps to trace the connectivity of the carbon backbone.

There is no available research on the application of Helium-3 (³He) NMR spectroscopy for the analysis of this compound, as this technique is highly specialized and not standard for routine organic compound characterization.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₂O₂), the calculated monoisotopic mass is 140.08373 Da pressbooks.pub. High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby validating the molecular formula chemicalbook.com.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 140. The fragmentation pattern would be characteristic of a cyclic diketone. Common fragmentation pathways would likely involve the loss of small neutral molecules such as carbon monoxide (CO, 28 Da) and ethylene (C₂H₄, 28 Da) through ring cleavage. Alpha-cleavage adjacent to the carbonyl groups is also a probable fragmentation route, leading to the formation of acylium ions.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

m/z Identity
140 [M]⁺
112 [M - CO]⁺
98 [M - C₂H₂O]⁺
84 [M - 2CO]⁺ or [M - C₄H₈]⁺
55 [C₃H₃O]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by the strong absorption band of the carbonyl (C=O) groups. For saturated cyclic ketones, this stretching vibration typically appears in the region of 1700-1725 cm⁻¹ science-softcon.de. The exact position can be influenced by ring strain.

The presence of the enol tautomer would give rise to a broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a C=C stretching band around 1600-1650 cm⁻¹. The C=O stretch of the conjugated enone is typically found at a lower frequency (1650-1680 cm⁻¹) compared to the saturated ketone. The aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹ science-softcon.de.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Predicted Wavenumber (cm⁻¹)
C-H (alkane) Stretch 2850 - 2960
C=O (keto) Stretch ~1710
C=O (enol) Stretch ~1660
C=C (enol) Stretch ~1620
O-H (enol) Stretch 2500 - 3300 (broad)

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Saturated ketones, like the diketo form of this compound, exhibit a weak absorption band in the UV region (around 270-300 nm) corresponding to the forbidden n→π* (n to pi-star) transition of the carbonyl group tau.ac.ilnist.gov.

The enol tautomer, however, possesses a conjugated π-system (O=C-C=C-OH). This conjugation leads to a more intense π→π* (pi to pi-star) transition at a shorter wavelength (typically 200-250 nm) and shifts the n→π* transition to a longer wavelength (bathochromic shift) beilstein-journals.org. The position and intensity of these absorption bands can be influenced by the solvent polarity. The analysis of the UV-Vis spectrum can therefore provide further evidence for the keto-enol tautomerism and offer insights into the electronic structure of the conjugated system beilstein-journals.org.

Computational Studies and Theoretical Investigations of Cyclooctane 1,3 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is instrumental in calculating various molecular properties that shed light on the reactivity and stability of cyclooctane-1,3-dione. By solving the Schrödinger equation within the DFT framework, key electronic parameters can be determined. While specific DFT studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles are well-established through studies on analogous molecules like cyclohexane-1,3-dione derivatives acs.orgresearchgate.netnih.govresearchgate.net.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons scirp.org. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability irjweb.comnih.gov.

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive irjweb.comnih.gov. For dicarbonyl compounds like this compound, the frontier orbitals are typically influenced by the oxygen lone pairs and the π-systems of the carbonyl groups. DFT calculations would be essential to quantify this gap and predict the molecule's reactivity in various chemical reactions.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule libretexts.orglibretexts.org. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. MEP maps use a color scale to denote different regions of charge: red typically indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are susceptible to nucleophilic attack nih.govlibretexts.org. Green and yellow represent areas with neutral or intermediate potential wolfram.com.

For this compound, an MEP analysis would be expected to show significant negative potential (red) around the carbonyl oxygen atoms due to their high electronegativity and lone pairs of electrons. The carbonyl carbons and the acidic α-hydrogens would likely exhibit a positive or near-positive potential (blue or green), identifying them as sites for nucleophilic attack nih.govresearchgate.net.

From the energies of the HOMO and LUMO, several quantum chemical descriptors can be derived to quantify the reactivity and stability of a molecule. These global reactivity parameters provide a more detailed picture of the molecule's chemical behavior researchgate.net.

Common Quantum Descriptors:

Descriptor Formula Description
Ionization Potential (I) I ≈ -EHOMO The minimum energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added to the molecule.
Electronegativity (χ) χ = (I + A) / 2 A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 A measure of resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness, indicating a higher reactivity.

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ = -χ)| A measure of the energy lowering of a system when it accepts electrons. |

This table outlines the definitions of common quantum descriptors derived from HOMO and LUMO energies.

These descriptors, once calculated for this compound using DFT, would allow for quantitative comparisons of its reactivity with other molecules and provide a theoretical basis for its behavior in chemical reactions researchgate.net.

Molecular Modeling of Reaction Pathways and Mechanistic Insights

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies mdpi.com. Such studies can predict the feasibility of a reaction pathway and explain observed product distributions.

For this compound, molecular modeling could be applied to understand its synthesis and subsequent reactions. For instance, a reported synthesis involves the Wacker-Tsuji oxidation of 1-cycloocten-3-ol nih.gov. A computational study of this reaction could model the palladium-catalyzed mechanism, detailing the steps of nucleophilic attack, β-hydride elimination, and catalyst regeneration to explain the formation of the 1,3-dione structure organic-chemistry.orgresearchgate.net.

Furthermore, this compound is a precursor to difluorinated cyclooctyne (B158145), a reagent used in bioorthogonal copper-free click chemistry nih.gov. Computational studies on the reactions of this cyclooctyne, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), are crucial for understanding its efficiency and mechanism nih.gov. Modeling these 1,3-dipolar cycloaddition reactions helps in designing more reactive and selective bioorthogonal tools researchgate.netsemanticscholar.org.

Conformational Analysis and Dynamic Stereochemistry Using Computational Methods

The eight-membered ring of cyclooctane (B165968) is highly flexible and can adopt several low-energy conformations. Computational methods are essential for identifying these stable conformers and mapping the potential energy surface for their interconversion bigchem.eudalalinstitute.com. The parent cyclooctane molecule is known to have multiple stable conformations, with the boat-chair form being the most stable, followed by the crown and twist-boat conformations ic.ac.uk.

For this compound, the introduction of two sp²-hybridized carbonyl carbons significantly influences the conformational landscape. These groups introduce planar constraints and dipole-dipole interactions that alter the relative energies of the possible conformers.

Potential Conformations of the Cyclooctane Ring System:

Conformation Key Features
Boat-Chair (BC) Generally the most stable for cyclooctane; its stability in the dione (B5365651) would depend on the position of the carbonyl groups to minimize steric and electronic repulsion.
Crown A highly symmetric, strain-free conformation.
Twist-Boat (TB) A flexible conformation.

| Chair-Chair (CC) | Another possible low-energy conformation. |

This table lists the primary conformations considered in the computational analysis of eight-membered rings.

A thorough computational analysis of this compound would involve geometry optimization of these various conformers to determine their relative stabilities (Gibbs free energy) and the energy barriers for their interconversion units.itmdpi.com. This dynamic stereochemistry is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules, such as enzymes or reactants.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities jmaterenvironsci.com. By identifying key molecular descriptors that correlate with activity, QSAR models can predict the potency of new, unsynthesized molecules, thereby guiding drug discovery and development mdpi.com.

While specific QSAR studies centered on this compound are not prominent in the literature, research on derivatives of the closely related cyclohexane-1,3-dione demonstrates the methodology acs.orgnih.govresearchgate.net. In these studies, a set of molecules with known biological activities (e.g., anticancer or herbicidal) is used to build a model. Molecular descriptors, which can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or topological (e.g., connectivity indices), are calculated for each molecule researchgate.net. Statistical methods, such as Multiple Linear Regression (MLR), are then used to create an equation that links these descriptors to the observed activity nih.gov.

Should a series of this compound derivatives be synthesized and tested for a specific biological activity, the QSAR approach could be invaluable for optimizing their structure to enhance potency and selectivity.

Applications of Cyclooctane 1,3 Dione As a Synthetic Building Block

Precursor in Bioorthogonal Click Chemistry Reagents (e.g., Difluorinated Cyclooctyne (B158145), DIFO3)

Cyclooctane-1,3-dione is a pivotal precursor in the synthesis of difluorinated cyclooctyne (DIFO) reagents, which are instrumental in the field of bioorthogonal chemistry. nih.govnih.gov These reagents are employed in strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry" that can proceed within living systems without interfering with native biochemical processes. nih.govnih.gov The significance of this is underscored by the fact that SPAAC operates without the need for a cytotoxic copper catalyst, making it highly suitable for in vivo applications. nih.govcreativepegworks.com

StepReactionKey ReagentsYieldReference
1α-BrominationBr2, Ethanolic HCl90% nih.gov
2Ketal FormationEthylene glycol, p-TsOH~100% nih.gov
3DehydrobrominationDBU~100% nih.gov
4Deprotection (Trans-ketalization)PPTS, Acetone (B3395972)/WaterHigh nih.gov
5Wacker-Tsuji OxidationPdCl2, CuCl, O2~37% nih.gov

Table 1. Optimized Large-Scale Synthesis of this compound from Cyclooctanone. nih.gov

Once obtained, this compound is converted into DIFO reagents that can be used for a variety of bio-labeling and material science applications. researchgate.netmedchemexpress.com

Scaffold for the Construction of Complex Carbocyclic and Heterocyclic Systems

The unique reactivity of the 1,3-dicarbonyl moiety makes this compound an excellent starting point for the synthesis of more complex molecular structures, including fused and polycyclic systems. researchgate.netresearchgate.net

Formation of Fused Ring Systems (e.g., furanylfullerenes, indanes, azulenes)

The active methylene (B1212753) group and dual carbonyl functionality of this compound allow for a range of condensation and cyclization reactions to form fused ring systems. nih.gov While much of the existing literature details the reactivity of analogous six-membered rings (cyclohexane-1,3-dione) and five-membered rings (indane-1,3-dione), the principles are applicable to the cyclooctane (B165968) framework. researchgate.netnih.govgoogle.com

For instance, multicomponent reactions involving azulenes, aryl glyoxals, and cyclic 1,3-diones like cyclohexane-1,3-dione have been developed to produce complex azulene (B44059) derivatives. rsc.orgrsc.org These reactions could foreseeably be adapted to this compound to create novel, larger ring-fused azulene systems. mdpi.comresearchgate.net Similarly, the known utility of indane-1,3-dione in the synthesis of functional materials, including fullerene derivatives, suggests a potential pathway for creating analogous structures from this compound. google.com

Synthesis of Polycyclic Structures

The construction of polycyclic frameworks is a cornerstone of organic synthesis, and this compound serves as a valuable precursor in this regard. Methodologies for creating fused bicyclic ring systems often rely on intramolecular reactions like aldol (B89426) condensations following the cleavage of a bridged intermediate. nih.gov The dicarbonyl nature of this compound is well-suited for such transformations, enabling the formation of bicyclo[m.n.0] systems. For example, derivatives of cis-bicyclo[3.3.0]octane-3,7-dione are known precursors to polyquinanes, highlighting the utility of cyclooctane-based diones in building complex polycyclic structures. researchgate.net

Derivatives for Functional Soft Materials

The application of this compound extends beyond small-molecule synthesis into materials science. As the key precursor to DIFO3, it plays an indirect but vital role in the creation of functional soft materials. nih.gov A prominent example is the formation of hydrogels for biomedical applications. By functionalizing synthetic polypeptides with DIFO3 and reacting them with a crosslinking agent like a four-arm poly(ethylene glycol) tetraazide, a stable hydrogel can be formed in an aqueous environment. nih.gov This process, driven by copper-free click chemistry, is gentle enough to allow for the direct encapsulation of living cells, opening avenues for tissue engineering and controlled cell culture studies. nih.gov

Component 1Component 2Reaction TypeResulting MaterialApplicationReference
DIFO3-functionalized synthetic polypeptidesFour-arm poly(ethylene glycol) tetraazideStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)HydrogelDirect encapsulation of cells nih.gov

Table 2. Formation of a Functional Hydrogel Using a DIFO3 Derivative. nih.gov

Role in Organometallic Chemistry as a Ligand Precursor (generalized from 1,3-cyclooctadiene)

While this compound itself is not typically used as a ligand, it is a direct precursor to molecules that are highly significant in organometallic chemistry, most notably cyclooctadienes. Through standard organic transformations such as reduction and elimination, the dione (B5365651) can be converted to 1,3-cyclooctadiene (B162279).

Cyclooctadienes, particularly 1,5-cyclooctadiene (B75094) (COD), are highly versatile and widely used ligands in transition metal chemistry. wikipedia.org They are chelating dienes that bind effectively to low-valent metals. wikipedia.org Metal-COD complexes are often stable, isolable compounds that serve as valuable starting materials for catalysts and other organometallic complexes because the COD ligand can be easily displaced by other ligands, such as phosphines. wikipedia.orgchempedia.info Important examples of metal-COD complexes include chloro(1,5-cyclooctadiene)rhodium(I) dimer ([RhCl(COD)]₂) and bis(cyclooctadiene)nickel(0) [Ni(COD)₂], both of which are common catalyst precursors. wikipedia.orgbgu.ac.il The isomerization of 1,3-cyclooctadiene to the 1,5-isomer can be catalyzed by rhodium(I) complexes, further linking the chemistry of these ligands. acs.org

Intermediates in the Synthesis of Bioactive Molecules

The structural motif of a cyclic 1,3-dione is a versatile scaffold for the synthesis of a wide array of biologically active molecules. researchgate.net The reactivity of the diketone and the adjacent active methylene group allows for the construction of numerous heterocyclic and carbocyclic systems possessing pharmacological properties. researchgate.net

Although the smaller ring analogue, cyclohexane-1,3-dione, is more extensively documented in this context, the chemical principles are directly transferable to this compound. researchgate.netnih.gov Cyclic 1,3-diones are key precursors for compounds with herbicidal, pesticidal, anti-bacterial, anti-inflammatory, and anti-tumor activities. researchgate.net They are used to synthesize a plethora of heterocyclic systems, including:

4H-chromenones

2H-xanthenones

Coumarins

Acridinediones

1,4-dihydropyridines

1,2,4-triazines

These structures are typically formed through multicomponent reactions where the 1,3-dione is condensed with aldehydes and various nitrogen or carbon nucleophiles. researchgate.netnih.gov The versatility of this chemistry suggests that this compound is a valuable intermediate for accessing novel bioactive molecules built upon a fused cyclooctane ring system.

Bioactive ScaffoldPrecursor TypePotential Biological ActivitiesReference
ChromenonesCyclic 1,3-DioneAnti-inflammatory, Anti-tumor, Anti-viral researchgate.net
XanthenonesCyclic 1,3-DioneAnti-bacterial, Anti-malarial researchgate.net
AcridinedionesCyclic 1,3-DioneAnti-cancer researchgate.net
1,2,4-TriazinesCyclic 1,3-DioneAnti-proliferative, Kinase inhibition nih.gov

Table 3. Examples of Bioactive Scaffolds Synthesized from Cyclic 1,3-Dione Precursors. researchgate.netnih.gov

Synthesis of Herbicidal and Pesticidal Active Molecules

A comprehensive review of existing research indicates that this compound is not a commonly utilized precursor in the synthesis of commercialized or developmental herbicidal and pesticidal active molecules. The scientific literature on agrochemical synthesis predominantly features derivatives of cyclohexane-1,3-dione as key structural motifs. These six-membered ring systems are integral to the pharmacophore of a significant class of herbicides that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).

While the core structure of cyclic 1,3-diones is a recognized feature in certain herbicidal compounds, the specific use of the eight-membered this compound ring in this capacity is not well-documented in peer-reviewed studies or patents. Research in this field has largely concentrated on the optimization of cyclohexane-1,3-dione and other related scaffolds.

Building Block in Natural Product Synthesis (e.g., hirsutene (B1244429), steroids)

In the realm of natural product synthesis, this compound has not been identified as a primary building block for the total synthesis of complex molecules such as hirsutene or steroids. The synthetic routes to these natural products are often intricate and lengthy, employing a variety of starting materials and synthetic strategies.

The total synthesis of hirsutene , a polyquinane natural product, has been accomplished through numerous distinct pathways by various research groups. These syntheses typically involve strategies such as radical cyclizations, photochemical reactions, and transition metal-catalyzed cyclizations, originating from more readily available or strategically functionalized precursors. A review of these established synthetic routes does not indicate the use of this compound as a key intermediate.

Similarly, the synthesis of steroids , a large and diverse class of bioactive molecules, relies on well-established precursors and methodologies. While a vast number of synthetic approaches to steroids have been developed, including biomimetic syntheses and total syntheses from simple starting materials, this compound is not a recognized precursor in these pathways.

Scaffolds for Computational Drug Design

The use of this compound as a direct scaffold for computational drug design is not extensively reported in the scientific literature. While the development of novel molecular scaffolds is a cornerstone of modern medicinal chemistry and drug discovery, the focus has often been on heterocyclic systems or other ring structures with more established biological relevance.

However, an important synthetic application of this compound is its role as a precursor in the synthesis of difluorinated cyclooctyne (DIFO) . DIFO is a key reagent in the field of bioorthogonal chemistry, specifically in copper-free click reactions. These reactions are instrumental in labeling and visualizing biomolecules in living systems. The synthesis of DIFO from this compound underscores the utility of this compound in creating tools for chemical biology, which can indirectly support drug discovery efforts by enabling the study of biological targets.

While this compound itself may not be a common scaffold in computational drug design libraries, its derivatives, such as DIFO, play a crucial role in the broader landscape of chemical biology and drug discovery.

Q & A

Q. What are the recommended synthetic routes for cyclooctane-1,3-dione, and how do they address scalability and safety?

While direct literature on this compound is limited, analogous methods for cycloheptane-1,3-dione synthesis (e.g., avoiding heavy metals or explosive reagents) can guide experimental design. For example, a three-step protocol using dichloroketene adducts and palladium-mediated rearrangements (as in cycloheptane-1,3-dione synthesis) may be adapted . Key considerations include:

  • Step 1 : Formation of a stable cyclic precursor (e.g., via [2+2] cycloaddition).
  • Step 2 : Selective oxidation or deprotection using tert-butylhydroperoxide/PdCl₂ to avoid hazardous reagents.
  • Step 3 : Purification via recrystallization or chromatography to remove byproducts like tert-butyl impurities .

Q. How can this compound be characterized to confirm its structural integrity?

Methodological approaches include:

  • Spectroscopy : ¹H and ¹³C NMR to verify diketone functionality and ring conformation (e.g., chemical shifts for carbonyl groups at ~200-220 ppm in ¹³C NMR) .
  • FT-IR : Peaks at ~1700 cm⁻¹ for symmetric/asymmetric C=O stretching .
  • X-ray crystallography : To resolve stereochemical ambiguities in the eight-membered ring .

Q. What justifies the use of this compound as a carboxylic acid isostere in drug design?

Cyclopentane-1,3-dione derivatives exhibit pKa values (~3–5) comparable to carboxylic acids, enabling bioisosteric replacement while modulating lipophilicity . For this compound:

  • Acidity : Adjust ring size to fine-tune pKa (larger rings may reduce strain, altering acidity).
  • Functional assays : Validate receptor-binding affinity (e.g., nM IC₅₀ values in thromboxane A2 receptor antagonists) via radioligand displacement assays .

Advanced Research Questions

Q. How can researchers mitigate impurities during this compound synthesis?

Impurities often arise from incomplete oxidation or side reactions. Strategies include:

  • Optimizing reaction conditions : Lowering PdCl₂ catalyst loading to minimize tert-butyl byproduct formation .
  • Alternative oxidants : Testing H₂O₂ or O₂ in place of tert-butylhydroperoxide.
  • In-line analytics : Use HPLC-MS to monitor intermediate purity and adjust stoichiometry dynamically .

Q. How should contradictory data on this compound’s physicochemical properties be resolved?

Discrepancies in pKa or solubility may stem from solvent effects or measurement techniques. To reconcile:

  • Standardized protocols : Measure pKa in aqueous buffer (e.g., via potentiometric titration) and compare with computational models (e.g., COSMO-RS).
  • Cross-validation : Use multiple methods (e.g., UV-Vis spectroscopy, NMR titration) to confirm acidity .

Q. What in silico approaches are suitable for predicting this compound’s bioactivity?

Molecular docking and dynamics simulations can predict binding modes to target proteins (e.g., kinases or GPCRs). Steps include:

  • Ligand preparation : Optimize this compound’s conformation using DFT (B3LYP/6-31G* level).
  • Docking studies : Use AutoDock Vina or Schrödinger Suite to assess binding affinity and hydrogen-bond interactions.
  • Validation : Compare predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.